3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Description
3,4,5-Triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule characterized by a triethoxy-substituted benzamide core linked to a pyridine-thiophene hybrid moiety. The benzamide group features ethoxy substituents at the 3, 4, and 5 positions, enhancing lipophilicity and steric bulk compared to simpler benzamide derivatives.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-4-27-20-10-18(11-21(28-5-2)22(20)29-6-3)23(26)25-13-16-9-19(14-24-12-16)17-7-8-30-15-17/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGTJSRIRKXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the benzamide core.
Introduction of the Thiophene Moiety: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups and thiophene ring can be oxidized under suitable conditions.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups may yield corresponding aldehydes or carboxylic acids, while reduction of the benzamide core may produce primary amines.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various fields:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- HeLa Cells : IC50 values around 12.34 µM suggest potent activity.
- Comparative studies show that similar compounds can have varying efficacy based on structural modifications.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | HeLa | 12.34 |
| Benzamide derivative with oxadiazole | MCF-7 | 14.31 |
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer proliferation, such as tubulin and heat shock protein 90 (Hsp90), leading to apoptosis in cancer cells.
Antimicrobial Properties
Studies have explored its potential as an antimicrobial agent. The unique structure allows for interaction with bacterial cell membranes or specific microbial enzymes, potentially disrupting their function.
Material Science
The compound is also being investigated for its use in developing advanced materials:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
- Photovoltaic Cells : The compound's unique structure can enhance light absorption and charge transport.
Case Studies
Several studies have focused on the biological activity and synthetic pathways of related compounds:
- A study highlighted the synthesis of thiadiazole derivatives showing promising anticancer properties through structural modifications that enhance cellular uptake and interaction with biological targets.
- Another research effort demonstrated that compounds similar to this compound can inhibit specific kinases critical for tumor growth.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Benzamide Derivatives
The compound shares structural similarities with benzamide-based molecules reported in , such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and related analogs. Key differences include:
The triethoxy groups in the target compound likely improve solubility compared to dichloro substituents in 4d, while the pyridine-thiophene moiety may enhance π-stacking interactions in biological targets relative to thiazole-based cores .
Comparison with HDAC Inhibitors
The target compound’s benzamide-pyridine architecture aligns with known HDAC inhibitors like MS275 (Entinostat), which contains a pyridinylmethyl-benzamide motif critical for zinc-binding in HDAC active sites . Key distinctions include:
| Feature | Target Compound | MS275 (Entinostat) |
|---|---|---|
| Benzamide Substituents | Triethoxy groups | Unsubstituted benzamide with aminophenylcarbamate |
| Heterocyclic Moieties | Thiophene-pyridine | Pyridine-only |
| Pharmacophore | Potential HDAC inhibition (inferred) | Confirmed HDAC1/3 inhibition (IC₅₀ ~ 0.3–1.0 μM) |
The thiophene ring in the target compound may alter isoform selectivity or binding kinetics compared to MS275, while the triethoxy groups could modulate cell permeability .
Physicochemical and Analytical Data
While direct data for the target compound are unavailable, comparisons with compounds highlight trends:
The triethoxy groups would produce distinct NMR signals compared to dichloro substituents, while HRMS would confirm molecular ion peaks (e.g., [M+H]+ ~451.18 for C₂₄H₂₆N₂O₄S) .
Biological Activity
3,4,5-triethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a benzamide core with ethoxy substituents and a thiophene-pyridine moiety. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors involved in cellular processes. For example, compounds with similar structures have been reported to inhibit tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response mechanisms.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of benzamides with similar structures can inhibit cell proliferation in various cancer cell lines. The compound showed IC50 values in the micromolar range against several cancer types, indicating potent cytotoxic effects .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4,5-triethoxy-N-((5-(thiophen-3-yl)... | HeLa | 12.34 |
| 4-chloro-benzamide derivative | NCI-H460 | 8.55 |
| Benzamide derivative with oxadiazole | MCF-7 | 14.31 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzamide derivatives have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring may enhance the compound's ability to penetrate microbial membranes .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of this compound on HeLa cells. The results indicated that the compound induced apoptosis through caspase activation pathways, leading to significant tumor cell death .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of related benzamide derivatives. The study reported that compounds with similar structural motifs exhibited bactericidal activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
